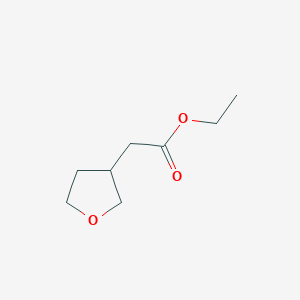

3-Furanacetic acid, tetrahydro-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 3-Furanacetic acid, tetrahydro-, ethyl ester is C8H14O3 . This compound belongs to the class of organic compounds known as esters, which are characterized by a carbonyl adjacent to an ether .Physical And Chemical Properties Analysis

Esters like 3-Furanacetic acid, tetrahydro-, ethyl ester are polar but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Material Applications

Electropolymerization for Conducting Films : The synthesis of esters with multiple thiophene groups for electropolymerization has been explored, leading to the creation of highly cross-linked, insoluble polymers. These polymers have applications in developing hard conducting films, suggesting a method that could potentially be applied to furanacetic acid esters for similar purposes (Dass et al., 2006).

Furanone and Pyranone Synthesis : Research on cyclopropylideneacetic acids and esters has led to the development of novel cyclization reactions mediated by CuX(2) to synthesize 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones. This showcases the potential for creating structurally diverse furan and pyran derivatives from acetic acid and ester precursors, which may include furanacetic acid esters (Huang & Zhou, 2002).

Mechanistic Insights and Chemical Reactions

Hydration Mechanisms of Alkyne-Carboxylic Acid Esters : Studies on the hydration of alkyne-carboxylic acid esters catalyzed by iridium complexes in water have isolated intermediates in both enol and keto forms. This research provides valuable mechanistic insights that could be applicable to understanding reactions involving furanacetic acid esters, particularly in catalytic processes leading to beta-keto acid esters (Kanemitsu et al., 2008).

Esterification and Hydrolysis Reactions : The role of hydrogen bonds in acid-catalyzed hydrolyses of esters has been examined, providing a detailed understanding of the mechanisms involved in ester hydrolysis. This research, although not directly referencing furanacetic acid esters, highlights the fundamental reactions that such compounds might undergo, including the interplay of hydrogen bonding and the transition states during hydrolysis (Yamabe et al., 2011).

Propiedades

IUPAC Name |

ethyl 2-(oxolan-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(9)5-7-3-4-10-6-7/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOJRDULDNTXSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540549 |

Source

|

| Record name | Ethyl (oxolan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Furanacetic acid, tetrahydro-, ethyl ester | |

CAS RN |

90113-46-5 |

Source

|

| Record name | Ethyl (oxolan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)